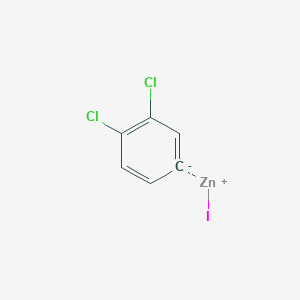

3,4-Dichlorophenylzinc iodide

説明

Historical Trajectory and Foundational Developments in Organozinc Reagent Chemistry

The journey of organozinc chemistry began in 1848 when Edward Frankland first synthesized diethylzinc (B1219324). wikipedia.org This pioneering work not only introduced the first organozinc compound but also laid the groundwork for the theory of valence. digitellinc.com The subsequent decades saw a flurry of foundational discoveries that expanded the utility of these reagents.

Key historical developments include:

1848: Edward Frankland's synthesis of diethylzinc by reacting ethyl iodide with zinc metal. wikipedia.org

1858: James Alfred Wanklyn, a student of Frankland, reported the synthesis of a zincate nucleophile. digitellinc.com

Early 1860s: Frankland and his student, B.F. Duppa, utilized dialkylzinc reagents to synthesize α,α-dialkyl-α-hydroxycarboxylate esters from oxalate (B1200264) esters. digitellinc.com

Later 1860s: Aleksandr Mikhailovich Butlerov and his student, Aleksandr Mikhailovich Zaitsev, pioneered the synthesis of tertiary alcohols from alkylzinc reagents and acid chlorides. digitellinc.com

Late 19th Century: Sergei Nikolaevich Reformatskii developed the highly enduring Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc to form a β-hydroxyester. digitellinc.com

These seminal discoveries established organozinc reagents as versatile tools in organic synthesis, a status they continue to hold today. researchgate.net

Significance of Arylzinc Halides in Modern Organic Synthesis

Arylzinc halides (ArZnX) are a subclass of organozinc compounds that have become indispensable in modern organic synthesis. organicreactions.org Their significance stems from a combination of stability, functional group tolerance, and reactivity in key carbon-carbon bond-forming reactions. researchgate.netresearchgate.net Unlike more reactive organometallics, arylzinc halides are compatible with a wide array of sensitive functional groups such as esters, nitriles, ketones, and even other halogens. researchgate.netacs.org This tolerance allows for the synthesis of highly functionalized molecules without the need for extensive protecting group strategies. researchgate.netacademie-sciences.fr

The primary application of arylzinc halides is in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgthieme-connect.com In these reactions, the arylzinc reagent transfers its aryl group to an organic halide in the presence of a palladium or nickel catalyst, forming a new carbon-carbon bond. This methodology is a powerful tool for the construction of unsymmetrical biaryls and other complex aromatic systems. oup.com Furthermore, arylzinc halides are utilized in acylation reactions with acid chlorides to produce polyfunctionalized ketones. organic-chemistry.org The development of efficient preparation methods, such as the direct insertion of activated zinc into aryl iodides, has made these valuable reagents readily accessible. acs.orgacademie-sciences.fr

Positioning of 3,4-Dichlorophenylzinc Iodide within Functionalized Aryl Organometallic Reagents

This compound is a prime example of a functionalized arylzinc halide. It serves as a reagent for introducing the 3,4-dichlorophenyl moiety into a target molecule. The presence of two chlorine atoms on the phenyl ring makes this reagent particularly useful for the synthesis of pharmaceuticals, agrochemicals, and functional materials where this specific substitution pattern is required.

The synthesis of this compound is typically achieved through the direct oxidative addition of zinc to 3,4-dichloroiodobenzene. fluorochem.co.uk The resulting organozinc reagent can then be used in various cross-coupling reactions. scbt.com Its utility is demonstrated in its application in palladium-catalyzed reactions to form complex molecules. nih.gov

Below is a table detailing the chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₆H₃Cl₂IZn |

| CAS Number | 312692-85-6 |

| Molecular Weight | 361.25 g/mol |

| Appearance | Typically supplied as a solution in THF |

| Solubility | Soluble in ethereal solvents like Tetrahydrofuran (B95107) (THF) |

Structure

3D Structure of Parent

特性

IUPAC Name |

1,2-dichlorobenzene-5-ide;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGUNQYPHRJOML-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=[C-]1)Cl)Cl.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for Arylzinc Iodides, with Emphasis on 3,4 Dichlorophenylzinc Iodide

Direct Oxidative Zincation (Insertion) Protocols

The most direct and atom-economical route to arylzinc iodides is the oxidative addition (or insertion) of zinc metal directly into the carbon-iodine bond of an aryl iodide. nih.govmdpi.com This method is conceptually straightforward but is often hampered by the low reactivity of commercially available zinc powder, which is typically passivated by a surface oxide layer. nih.govuni-muenchen.de Consequently, various activation techniques are essential to achieve efficient and reproducible reagent formation.

To overcome the inherent low reactivity of zinc dust, several activation methods have been developed. These strategies aim to either clean the passivating oxide layer, increase the surface area of the metal, or facilitate the removal of the newly formed organozinc species from the metal surface. nih.govnih.gov

Rieke Zinc: A highly effective method for activation involves the preparation of "Rieke zinc," a finely divided and highly reactive form of zinc metal. nih.govriekemetals.com It is generated by the in-situ reduction of zinc salts, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide or sodium metal. nih.govnih.gov This process produces zinc particles with a large, clean surface area that readily undergoes oxidative addition with a wide range of organic halides, including aryl iodides, under mild conditions. riekemetals.comriekemetals.com The reactivity of Rieke zinc is such that it can facilitate the formation of organozinc reagents from substrates that are unreactive towards commercial zinc dust. nih.govnih.gov Studies have shown that the reactivity differences between various preparations of Rieke zinc are often dictated by the salt byproducts (e.g., LiCl, NaCl) present in the supernatant, which play a crucial role in the subsequent reaction steps. nih.govnih.gov

Chemical Additives (LiCl, DMSO): The addition of chemical activators is a more common and convenient alternative to preparing Rieke zinc. Paul Knochel's discovery that lithium chloride (LiCl) can promote the direct insertion of zinc into aryl iodides in solvents like tetrahydrofuran (B95107) (THF) was a significant advancement. nih.gov This method avoids the need for highly polar aprotic solvents and lowers the required reaction temperatures. nih.gov Mechanistic studies using fluorescence microscopy have revealed that the direct insertion process involves two primary steps:

Oxidative Addition: The aryl iodide reacts with the zinc surface to form a surface-bound organozinc intermediate. nih.govmorressier.com

Solubilization: The organozinc intermediate is then solubilized from the zinc surface into the solution. nih.govmorressier.com

The role of LiCl is not to activate the zinc surface itself but to accelerate the second step: solubilization. nih.govnih.govresearchgate.net It achieves this by forming soluble "ate" complexes (e.g., RZnI·LiCl) with the organozinc species, preventing them from passivating the metal surface and allowing the reaction to proceed efficiently. nih.gov

Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) were used to promote organozinc formation before the advent of the LiCl protocol. nih.gov Unlike LiCl, these solvents appear to accelerate the initial oxidative addition step, promoting the formation of the surface intermediates. nih.gov

Other chemical activators include 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl). nih.govresearchgate.net These are often used as pretreatments to etch the zinc surface, removing the passivating oxide layer and exposing fresh zinc(0) for reaction. nih.govnih.gov

| Activation Method | Mechanism of Action | Key Advantages | Reference |

|---|---|---|---|

| Rieke Zinc | In-situ reduction of Zn(II) salts to produce high-purity, high-surface-area zinc particles. | Highly reactive, enabling reactions with less reactive halides under mild conditions. | nih.govriekemetals.comnih.gov |

| Lithium Chloride (LiCl) | Accelerates the solubilization of surface-bound organozinc intermediates by forming soluble "ate" complexes. | Convenient, avoids the need for preparing Rieke zinc, allows for lower reaction temperatures. | nih.govnih.govresearchgate.net |

| DMSO / DMF | Polar aprotic solvents that accelerate the initial oxidative addition step on the zinc surface. | Effective for promoting reagent formation, but can complicate product isolation. | nih.gov |

| TMSCl / 1,2-Dibromoethane | Chemical etching agents used as a pretreatment to remove the passivating zinc oxide layer. | Cleans the zinc surface to expose fresh, reactive metal. | nih.govnih.govresearchgate.net |

The efficiency and selectivity of arylzinc iodide formation via direct insertion are highly dependent on the specific reaction conditions employed.

Temperature: For aryl iodides, the oxidative addition step often requires heating. For instance, while alkyl iodides can form surface intermediates at room temperature, the analogous reaction with aryl iodides may require elevated temperatures (e.g., 60 °C) to proceed. morressier.com The use of highly activated Rieke zinc can enable the reaction to occur at room temperature or with only gentle refluxing. riekemetals.com

Solvent: The choice of solvent is critical. Ethereal solvents like THF are standard, especially when LiCl is used as an additive. nih.gov The use of more polar aprotic solvents like DMSO can accelerate the reaction but may introduce compatibility issues with certain functional groups and complicate workup procedures. nih.gov

Additives: As discussed, the presence of LiCl is crucial for efficient solubilization and high yields in THF. nih.gov Without it, the reaction can be sluggish and incomplete as the zinc surface becomes passivated. The concentration of LiCl can also influence the speciation of the final organozinc product (monoorganozinc vs. diorganozinc). nih.gov

Zinc Source and Activation: The source and activation method of the zinc are paramount. Unactivated commercial zinc dust often leads to poor yields and long reaction times. In contrast, Rieke zinc or zinc activated with additives like TMSCl, 1,2-dibromoethane, or catalytic silver acetate (B1210297) provides significantly improved results. mdpi.comresearchgate.net The efficiency of the reaction is directly tied to the availability of a clean, reactive metal surface.

Halogen-Zinc Exchange Reactions for Aryl Iodide Precursors

An alternative to direct zinc insertion is the halogen-zinc exchange reaction. This method is particularly valuable for preparing organozinc reagents with sensitive functional groups that might not be tolerated under direct insertion conditions. nih.govresearchgate.net The exchange typically involves reacting an aryl iodide with a pre-formed organozinc reagent, such as diethylzinc (B1219324) (Et₂Zn) or diisopropylzinc (B128070) (iPr₂Zn). researchgate.netnih.gov

The halogen-zinc exchange is believed to proceed through an "ate" complex intermediate. In this mechanism, the aryl iodide coordinates to a zincate species, which is more nucleophilic than the neutral dialkylzinc reagent. This coordination facilitates the transfer of the aryl group to the zinc center and the iodine atom away from it. For example, when using a dialkylzinc reagent, a four-centered transition state is often proposed. The reaction is driven by the formation of a more stable organozinc species and a more volatile alkyl iodide. The reactivity order for the exchange is typically I > Br > Cl, making aryl iodides the preferred substrates for this transformation. frontiersin.org

Recent developments have shown that non-metallic organic superbases, such as the phosphazene base t-Bu-P4, can dramatically promote the iodine-zinc exchange between aryl iodides and diethylzinc, avoiding the need for other metallic promoters. researchgate.net

The reactivity of dialkylzinc reagents in halogen-zinc exchange can be significantly enhanced by the use of bimetallic reagents or salt additives. nih.gov These additives form more reactive zincate species in solution.

Triorganozincates (R₃ZnLi): Formed by mixing a dialkylzinc (R₂Zn) with an organolithium (RLi), triorganozincates like nBu₃ZnLi are highly effective for performing halogen-zinc exchange reactions, even with less reactive aryl bromides. nih.govacs.org

Salt-Accelerated Exchange: It has been discovered that the presence of magnesium salts can dramatically accelerate the iodine-zinc exchange. For instance, the exchange using iPr₂Zn prepared from iPrMgBr and ZnBr₂ (leading to iPr₂Zn·2MgBr₂) is up to 200 times faster than with pure iPr₂Zn. nih.gov This acceleration is attributed to the formation of a highly reactive dibromozincate species. Similarly, catalytic amounts of lithium acetylacetonate (B107027) (Li(acac)) have been shown to promote the efficient exchange on aryl iodides bearing sensitive functional groups. nih.gov These methods highlight the crucial role of bimetallic "ate" complexes in enhancing the nucleophilicity and reactivity of the zinc reagent.

| Reagent/System | Description | Key Features | Reference |

|---|---|---|---|

| Et₂Zn / iPr₂Zn | Simple dialkylzinc reagents. | Mild conditions, but may require promoters or elevated temperatures. | researchgate.netnih.gov |

| Et₂Zn + t-Bu-P4 | Dialkylzinc promoted by a non-metallic organic superbase. | Avoids the use of other metallic additives; produces salt-free arylzinc reagents. | researchgate.net |

| R₃ZnLi | Triorganozincates formed from R₂Zn and RLi. | Highly reactive zincate species capable of exchanging with both iodides and bromides. | nih.govacs.org |

| iPr₂Zn·2MgBr₂ | A bimetallic reagent system containing magnesium salts. | Dramatically accelerates the rate of I/Zn exchange compared to pure iPr₂Zn. | nih.gov |

| iPr₂Zn + Li(acac) | Dialkylzinc with a catalytic amount of a lithium salt. | Allows for efficient exchange on aryl iodides with highly sensitive functional groups. | nih.gov |

Transmetalation Approaches for the Generation of Arylzinc Iodides

Transmetalation is a widely used and reliable method for preparing arylzinc iodides. This approach involves a two-step process: first, a more reactive organometallic reagent, such as an aryllithium or aryl Grignard reagent, is prepared. Second, this reagent is treated with a zinc salt, typically zinc iodide (ZnI₂) or zinc chloride (ZnCl₂), to generate the desired arylzinc iodide. mdpi.comresearchgate.net

The reaction involves the transfer of the aryl group from the more electropositive metal (Li or Mg) to the more electronegative zinc. This process is generally very fast and efficient. While this method is robust, its primary limitation lies in the first step. The preparation of the initial aryllithium or Grignard reagent often requires harsh conditions and is incompatible with many sensitive functional groups (e.g., esters, nitriles, ketones) that are tolerated by the final organozinc product. researchgate.net However, for substrates that can withstand the initial metalation, transmetalation offers a highly effective route to the corresponding arylzinc reagent. researchgate.net

Functional Group Compatibility and Chemoselectivity in 3,4-Dichlorophenylzinc Iodide Synthesis

The synthesis of organozinc reagents, including this compound, is distinguished by its remarkable compatibility with a wide array of sensitive functional groups. This tolerance allows for the preparation of complex, polyfunctional molecules without the need for extensive protection and deprotection strategies, which are often necessary when employing more reactive organometallic counterparts like Grignard or organolithium reagents. The chemoselectivity observed in the formation of arylzinc iodides is largely attributed to the moderate reactivity of zinc, which facilitates the selective insertion into carbon-iodine bonds while leaving other reactive moieties intact.

Modern synthetic methodologies have further enhanced the functional group tolerance in the preparation of arylzinc reagents. The direct insertion of activated zinc, such as Rieke® Zinc, or the use of commercially available zinc dust in the presence of solubilizing agents like lithium chloride (LiCl), are foremost among these advancements. These methods enable the formation of arylzinc iodides under mild conditions, preserving functional groups that would otherwise be compromised.

While specific research detailing an exhaustive list of functional groups tested during the direct synthesis of this compound is not extensively documented in readily available literature, the general principles of arylzinc iodide formation provide a strong predictive framework for its functional group compatibility. The following sections outline the expected tolerance based on established knowledge of organozinc chemistry.

Compatibility with Ester and Amide Groups

The direct insertion of zinc into an aryl iodide precursor to form this compound is expected to proceed with high chemoselectivity in the presence of ester and amide functionalities. The carbon-zinc bond is generally unreactive toward these carbonyl groups under the conditions typically employed for the synthesis of the organozinc reagent. This allows for the preparation of this compound from precursors that already contain these important functionalities, which can then be used in subsequent cross-coupling reactions.

Table 1: Predicted Compatibility of Ester and Amide Groups in the Synthesis of this compound

| Functional Group | Precursor Example | Expected Outcome |

| Ester | Methyl 4-iodo-2,3-dichlorobenzoate | Successful formation of the corresponding organozinc reagent without reaction at the ester group. |

| Amide | 4-Iodo-2,3-dichloro-N,N-dimethylbenzamide | Successful formation of the corresponding organozinc reagent without reaction at the amide group. |

Note: This table is based on the generally high functional group tolerance of arylzinc iodide synthesis; specific experimental data for these exact precursors in the synthesis of this compound is not detailed in the surveyed literature.

Tolerance of Nitrile and Ketone Moieties

Similar to esters and amides, nitrile and ketone groups are also well-tolerated in the synthesis of arylzinc iodides. The direct insertion of zinc is highly selective for the carbon-iodine bond, leaving the cyano and carbonyl groups of nitriles and ketones, respectively, untouched. This high degree of chemoselectivity is a significant advantage, enabling the straightforward synthesis of functionalized this compound reagents.

Table 2: Predicted Tolerance of Nitrile and Ketone Groups in the Synthesis of this compound

| Functional Group | Precursor Example | Expected Outcome |

| Nitrile | 4-Iodo-2,3-dichlorobenzonitrile | High yield of the organozinc reagent with the nitrile group remaining intact. |

| Ketone | 1-(4-Iodo-2,3-dichlorophenyl)ethan-1-one | Chemoselective formation of the organozinc reagent without addition to the ketone carbonyl. |

Note: This table is based on the generally high functional group tolerance of arylzinc iodide synthesis; specific experimental data for these exact precursors in the synthesis of this compound is not detailed in the surveyed literature.

Reactivity Profiles and Mechanistic Elucidations of 3,4 Dichlorophenylzinc Iodide in Catalytic Transformations

Fundamental Reactivity Modes of Arylzinc Iodides

Arylzinc iodides, including 3,4-dichlorophenylzinc iodide, are organometallic compounds that exhibit a balance of nucleophilicity and functional group tolerance, making them valuable reagents in organic synthesis. mdpi.com Their fundamental reactivity is characterized by the polar carbon-zinc bond, which allows the aryl group to act as a nucleophile. The reactivity of these compounds can be modulated by various factors, including the solvent and the presence of additives. researchgate.net

The formation of arylzinc iodides can be achieved through the direct insertion of zinc metal into the corresponding aryl iodide. mdpi.com This method is often facilitated by activators to ensure efficient reaction. Once formed, these reagents exist in equilibrium between various species, including monomeric, dimeric, and higher-order aggregates. The specific nature of the reactive species in solution is highly dependent on the solvent system and the presence of salts. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and nickel, has revolutionized the use of arylzinc iodides in the synthesis of complex organic molecules. rsc.orgorganic-chemistry.org These catalytic systems provide efficient pathways for the formation of new carbon-carbon bonds under relatively mild conditions.

The palladium-catalyzed Negishi cross-coupling reaction is a powerful method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. organic-chemistry.org This reaction involves the coupling of an organozinc compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.org

The choice of ligand coordinated to the palladium center is crucial for the success of the Negishi coupling. Ligands play a significant role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. organic-chemistry.org Trialkylphosphines are a class of ligands that have been shown to be effective in promoting Negishi coupling reactions. organic-chemistry.org

The electronic and steric properties of the phosphine (B1218219) ligand directly impact the key steps of the catalytic cycle. For instance, electron-rich and bulky phosphine ligands can facilitate the oxidative addition step and promote the reductive elimination step, leading to higher catalytic turnover. organic-chemistry.org The use of specific biaryldialkylphosphine ligands has been shown to effectively promote the coupling of sterically demanding substrates. nih.gov The table below illustrates the effect of different ligands on the yield of a representative Negishi coupling reaction.

| Ligand | Catalyst System | Yield (%) |

| P(t-Bu)3 | Pd(P(t-Bu)3)2 | High |

| PCyp3 | Pd2(dba)3/PCyp3 | Good |

| CPhos | Pd(OAc)2/CPhos | High |

| SPhos | Pd(OAc)2/SPhos | Moderate |

| XPhos | Pd(OAc)2/XPhos | Moderate |

This table is a generalized representation based on findings in the literature and specific yields can vary depending on the substrates and reaction conditions. organic-chemistry.orgorganic-chemistry.org

The efficiency of the Negishi coupling can be dramatically influenced by the presence of salt additives and the choice of solvent. researchgate.netnih.gov Initially overlooked, the role of salts, often present as byproducts from the synthesis of the organozinc reagent, is now recognized as critical. researchgate.net

Halide salt additives, such as lithium chloride (LiCl) or lithium bromide (LiBr), can significantly enhance the rate and yield of the reaction. researchgate.net For arylzinc halides, these salts are thought to increase the polarity of the reaction medium, which helps to break down aggregates of the organozinc reagent, making it more available for transmetalation. researchgate.netnih.gov Unlike alkylzincs, which often require the formation of higher-order zincates to facilitate transmetalation, for arylzincs, simply increasing the solvent dielectric constant can be sufficient to promote the reaction. nih.gov

The choice of solvent also plays a pivotal role. Non-polar solvents like tetrahydrofuran (B95107) (THF) may be sufficient for the coupling of diarylzincs, but for arylzinc halides, a more polar solvent or the addition of salts is often necessary for efficient coupling. nih.gov The solvent can influence the solubility of the catalyst and reagents, as well as the stability of intermediates in the catalytic cycle.

The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar-X) to a palladium(0) complex (Pd(0)Lₙ). This step involves the cleavage of the carbon-halogen bond and the formation of a palladium(II) intermediate (Ar-Pd(II)-X(L)ₙ). The reactivity of the organic halide in this step generally follows the order I > Br > Cl. wikipedia.org

Transmetalation: In this step, the aryl group from the organozinc reagent (this compound) is transferred to the palladium(II) center, displacing the halide. This forms a diorganopalladium(II) complex (Ar-Pd(II)-Ar'(L)ₙ) and a zinc salt (ZnXI). This is often the rate-determining step of the cycle. wikipedia.org

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which results in the formation of the new carbon-carbon bond in the biaryl product (Ar-Ar') and regenerates the active palladium(0) catalyst, allowing the cycle to continue. wikipedia.orgyoutube.com

A common side reaction in Negishi coupling is homocoupling, where two identical organic groups couple together. This can occur through a second transmetalation reaction. wikipedia.org

Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions. rsc.orgorganic-chemistry.org Nickel-catalyzed Negishi couplings have become increasingly important, especially for the formation of alkyl-alkyl bonds, and they often proceed through different mechanisms than their palladium-catalyzed counterparts. rsc.org

Nickel catalysts can be employed in various oxidation states, including Ni(0) and Ni(II), in Negishi cross-couplings. wikipedia.org The mechanisms of nickel-catalyzed reactions can be more complex and may involve radical pathways, particularly with alkyl electrophiles. nih.gov For the coupling of arylzinc iodides with aryl halides, the reaction can proceed through a catalytic cycle similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. However, nickel systems can also operate via Ni(I)/Ni(III) catalytic cycles. rsc.org

The choice of ligands is also critical in nickel-catalyzed couplings, with bidentate and tridentate nitrogen-based ligands often showing high efficiency. organic-chemistry.org The presence of salt additives can also play a significant role in improving the yield and selectivity of these reactions. organic-chemistry.orgacs.org Nickel-catalyzed systems can exhibit a different tolerance to functional groups and may be less sensitive to air and moisture compared to some palladium systems. organic-chemistry.org The development of efficient nickel catalysts has expanded the scope of the Negishi reaction, providing a complementary approach to palladium catalysis for the synthesis of a wide range of organic compounds. rsc.orgacs.org

Nickel-Catalyzed Cross-Coupling Reactions Involving Arylzinc Iodides

Specific Ligand Architectures for Nickel Catalysis (e.g., Nitrogen-Based and Pincer Ligands)

The efficacy of nickel-catalyzed cross-coupling reactions involving arylzinc reagents like this compound is profoundly influenced by the choice of ligand. Nitrogen-based ligands, particularly those with bidentate and tridentate structures, have been identified as crucial for promoting these transformations. nih.gov Redox-active π-acceptor ligands such as bipyridine (bpy), 1,10-phenanthroline (B135089) (phen), and terpyridine derivatives are particularly effective. nih.govorganic-chemistry.org These ligands are not merely spectators; their redox activity is essential for facilitating radical capture and subsequent carbon-carbon bond formation. nih.govchemrxiv.org For instance, studies have shown that terpyridine-based ligands can achieve exceptional selectivity (>500:1 branched-to-linear product ratio) in the coupling of secondary alkylzinc halides with aryl iodides. organic-chemistry.org

Pincer ligands represent another important class of ligand architecture in nickel catalysis. researchgate.net These tridentate ligands bind to the metal center in a meridional fashion, creating a highly stable complex. This stability and defined coordination environment allow for precise control over the catalytic process. Nickel pincer complexes have been successfully employed in a range of cross-coupling reactions, including Negishi, Kumada, and Suzuki-type couplings, demonstrating their versatility and potential for reactions involving arylzinc reagents. researchgate.netnih.gov The rigid framework of pincer ligands helps to control the geometry around the nickel center, which can influence the rates of key elementary steps such as oxidative addition and reductive elimination.

| Ligand Type | Examples | Key Features in Ni-Catalysis |

| Nitrogen-Based | Bipyridine (bpy), Terpyridine, 1,10-Phenanthroline (phen) | Redox-active, promotes radical pathways, enhances selectivity. nih.govorganic-chemistry.org |

| Pincer Ligands | NNN, NCN, PCP-type ligands | High thermal stability, well-defined coordination, precise catalytic control. researchgate.net |

Addressing Challenges in Secondary Alkyl/Aryl Nucleophile Coupling (e.g., β-Hydride Elimination)

A significant challenge in cross-coupling reactions is the use of secondary alkyl nucleophiles, which are prone to isomerization via β-hydride elimination. nih.gov This side reaction is particularly problematic in palladium-catalyzed systems, where slow reductive elimination allows time for the β-hydride elimination/reinsertion sequence to occur, leading to undesired linear alkyl-aryl products instead of the branched isomers. organic-chemistry.orgnih.gov

| Catalyst System | Primary Challenge with Secondary Nucleophiles | Advantage of Ni-Catalysis |

| Palladium-Catalyzed | Facile β-hydride elimination leads to isomerization of secondary alkyl groups. nih.gov | N/A |

| Nickel-Catalyzed | N/A | Rapid reductive elimination outcompetes β-hydride elimination, preserving nucleophile structure. organic-chemistry.orgnih.gov |

Mechanistic Pathways of Nickel-Catalyzed Reactions, including Radical Intermediates

Unlike traditional palladium-catalyzed cross-coupling reactions that primarily proceed through Pd(0)/Pd(II) catalytic cycles, nickel-catalyzed transformations involving arylzinc reagents often involve more complex mechanistic pathways and a wider range of oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III). nih.govmorressier.com The propensity of nickel to engage in single-electron transfer (SET) processes means that radical intermediates are frequently involved. nih.govnih.gov

A commonly proposed mechanism for cross-electrophile coupling involves the reaction of an alkyl radical with an (L)Ni(II)(Ar)X intermediate. orgsyn.org This step generates a high-valent (L)Ni(III)(Ar)(Alkyl)X species, which then undergoes rapid reductive elimination to form the desired C(sp²)–C(sp³) bond and a Ni(I) species. orgsyn.org The Ni(I) complex is then reduced to regenerate the active Ni(0) catalyst. orgsyn.org

Recent detailed mechanistic studies, however, suggest that the interaction between the nickel-aryl complex and the radical may not involve a discrete Ni(III) intermediate. nih.govchemrxiv.org Evidence from radical clock experiments and spectroscopic investigations points towards a concerted inner-sphere mechanism, where radical capture and C-C bond formation occur in a single step. nih.govchemrxiv.org This pathway is facilitated by redox-active nitrogen ligands, which can accept and donate electrons to support the flow of charge during the bond-forming event. nih.gov These findings highlight the critical interplay between the ligand, the nickel center, and the radical species in defining the reaction pathway. chemrxiv.org

Emerging Catalytic Systems (e.g., Cobalt, Iron) in Arylzinc Iodide Chemistry

While palladium and nickel have dominated the field of cross-coupling, there is growing interest in developing catalytic systems based on more earth-abundant and less toxic first-row transition metals like iron and cobalt. organic-chemistry.orgyoutube.com

Iron-catalyzed cross-coupling reactions have shown significant promise for use with arylzinc reagents. organic-chemistry.org These reactions are appealing because iron is inexpensive, environmentally benign, and can often proceed effectively without the need for complex or expensive ligands. youtube.com For example, iron(III) chloride (FeCl₃) in the presence of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can effectively catalyze the coupling of arylzinc reagents with various electrophiles. organic-chemistry.org These systems provide a cost-effective and sustainable alternative to traditional noble metal catalysts. organic-chemistry.orgyoutube.com

Cobalt has also emerged as a viable catalyst for C-C bond formation using organozinc reagents. uni-muenchen.de Cobalt-catalyzed systems can facilitate the cross-coupling of both dialkylzinc and diarylzinc reagents with a range of alkyl and aryl halides. uni-muenchen.denih.gov These reactions often proceed under mild conditions and demonstrate broad functional group tolerance, expanding the toolkit available for constructing complex molecular architectures.

Non-Coupling Carbon-Carbon Bond Forming Reactions

Beyond cross-coupling, this compound is a valuable reagent in other fundamental carbon-carbon bond-forming reactions, primarily through its action as a potent carbon nucleophile.

Barbier-Type Reactions and Related Carbonyl Additions

The Barbier reaction is a powerful method for forming alcohols via the reaction of a carbonyl compound with an organometallic species that is generated in situ. wikipedia.org This one-pot procedure is distinct from the Grignard reaction, where the organometallic reagent is prepared separately. wikipedia.org Using zinc metal, this compound can be generated directly from 3,4-dichloroiodobenzene in the presence of an aldehyde or ketone. The newly formed organozinc reagent then immediately attacks the electrophilic carbonyl carbon in a nucleophilic addition reaction, forming a new C-C bond and, after workup, a secondary or tertiary alcohol. wikipedia.orgmdpi.com

The reaction proceeds via the attack of the nucleophilic carbon of the organozinc reagent on the electrophilic carbon of the polarized carbonyl group. libretexts.orglibretexts.org This addition changes the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final alcohol product. libretexts.org

Michael Additions and Conjugate Transfers

Organozinc reagents such as this compound can also act as Michael donors in conjugate addition reactions (also known as Michael additions or 1,4-additions). wikipedia.orgorganic-chemistry.org In this transformation, the nucleophilic arylzinc reagent adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor), rather than directly at the carbonyl carbon (1,2-addition). wikipedia.org

This reaction is particularly relevant in the synthesis of chalcones, which are α,β-unsaturated ketones. mdpi.com During the synthesis of these molecules via Negishi coupling, the arylzinc iodide reagent can potentially react with the chalcone (B49325) product in a subsequent Michael addition. mdpi.com This conjugate transfer creates a new C-C bond at the β-position relative to the carbonyl group, leading to the formation of a 1,5-dicarbonyl compound or a related structure after enolate quenching. wikipedia.org The propensity for 1,4- versus 1,2-addition can be tuned by reaction conditions and the nature of the organometallic reagent. mdpi.com

| Reaction Type | Electrophile | Product Type | Key Feature |

| Barbier Reaction | Aldehyde, Ketone | Secondary or Tertiary Alcohol | In situ generation of the organozinc reagent. wikipedia.orgmdpi.com |

| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl (or related) | 1,4-Conjugate addition to the β-carbon. wikipedia.orgmdpi.com |

Cyclopropanation and Related Carbene-Transfer Reactions (e.g., Simmons-Smith Analogs)

The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis, traditionally involving an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), which reacts with alkenes to form cyclopropane rings stereospecifically. nih.govnih.gov The reaction proceeds via a concerted mechanism, where the methylene (B1212753) group is delivered to the double bond from the same face, preserving the stereochemistry of the starting alkene. acs.orgresearchgate.netscribd.com The key reactive species is a carbenoid, a metal-associated carbene equivalent, rather than a free carbene. acs.orggoogle.com

While the classic Simmons-Smith reaction transfers a methylene (CH₂) group, modifications have been developed to transfer substituted carbene fragments. Conceptually, an aryl-substituted carbenoid could be generated to form aryl-substituted cyclopropanes. One such modification is the Charette modification, which utilizes aryldiazo compounds in the presence of a zinc halide. nih.gov This process generates an organozinc intermediate that can react with alkenes. Although not a direct use of a pre-formed arylzinc iodide, this illustrates a pathway for aryl-group transfer in a cyclopropanation context.

For a reagent like this compound to participate directly in a Simmons-Smith-type reaction, it would likely require activation or transformation into a mixed carbenoid species. For instance, reaction with a diazo compound could potentially generate a more complex zinc carbenoid capable of transferring a substituted carbene. Carbene transfer reactions are significant in organic synthesis for creating structurally complex products through cyclopropanation, cyclopropenation, and various X-H insertion reactions. The catalysts for these transformations are often transition metals like rhodium, iridium, or iron, which form metal-carbenoid intermediates from diazo precursors.

The direct involvement of this compound in such a catalytic cycle as the primary carbene source is not a commonly reported mechanism. Its more established role is as a nucleophile in cross-coupling and addition reactions.

Stereoselective and Enantioselective Applications of Arylzinc Iodides

The application of arylzinc iodides and related diarylzinc reagents in stereoselective and enantioselective synthesis is a well-developed field. These reagents exhibit moderate reactivity and high functional group tolerance, making them ideal nucleophiles for asymmetric additions to carbonyls and other electrophiles in the presence of chiral catalysts. researchgate.net

Enantioselective additions of organozinc reagents to aldehydes and ketones represent a powerful method for synthesizing chiral secondary and tertiary alcohols. The success of these reactions hinges on the use of a chiral ligand that coordinates to the zinc atom, creating a chiral environment that directs the facial selectivity of the nucleophilic attack. A variety of chiral ligands, including amino alcohols and 1,1'-bi-2-naphthol (B31242) (BINOL)-based compounds, have been shown to be highly effective. researchgate.net

For instance, chiral H₈BINOL-amine compounds have been developed as highly efficient catalysts for the addition of in situ-generated diarylzinc reagents to aldehydes. In this process, an aryl iodide is treated with diethylzinc (B1219324) (ZnEt₂) to form the active diarylzinc species, which then participates in the enantioselective addition. researchgate.net This methodology allows for the synthesis of a wide range of chiral benzylic alcohols with excellent enantioselectivity.

Another significant area is the catalytic asymmetric conjugate addition of arylzinc reagents to α,β-unsaturated compounds. Rhodium-catalyzed reactions, often employing chiral phosphine ligands like BINAP, have proven effective for the 1,4-addition of arylzinc reagents to enones, affording chiral β-aryl ketones with high enantiomeric excess (ee). nih.gov This protocol has been successfully applied to the synthesis of 2-aryl-4-piperidones.

Iridium catalysts paired with chiral phosphoramidite (B1245037) ligands have also been used for the highly regioselective and enantioselective allylic substitution with arylzinc reagents. acs.org While specific data for this compound in these exact systems is limited, the principles are broadly applicable to a range of functionalized arylzinc reagents. The electronic properties imparted by the chloro substituents on the aromatic ring would influence the nucleophilicity of the reagent but are not expected to preclude its participation in such catalytic cycles. The reagent's utility in synthesis has been demonstrated, for example, in its use for the preparation of heteroaryl-substituted spirocyclic sulfamides.

Below are representative data tables illustrating the effectiveness of catalytic systems with various arylzinc reagents, which provide a model for the expected performance of this compound under similar conditions.

Table 1: Enantioselective Addition of In Situ-Generated Diarylzincs to Aldehydes

Reaction Conditions: Aryl iodide (2.4 equiv.), ZnEt₂ (1.2 equiv.), Aldehyde (1.0 equiv.), Chiral Ligand (0.05-0.1 equiv.) in a suitable solvent.

| Aldehyde | Aryl Iodide | Chiral Ligand | Yield (%) | ee (%) |

| Benzaldehyde | Iodobenzene | H₈BINOL-amine | 95 | 96 |

| 4-Chlorobenzaldehyde | 4-Iodotoluene | H₈BINOL-amine | 92 | 97 |

| Cyclohexanecarboxaldehyde | Iodobenzene | H₈BINOL-amine | 88 | 95 |

| 1-Naphthaldehyde | 4-Methoxyphenyl iodide | H₈BINOL-amine | 90 | 94 |

Data is representative of results found in the literature for analogous systems. researchgate.net

Table 2: Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylzinc Reagents to Enones

Reaction Conditions: Arylzinc reagent (1.5 equiv.), Enone (1.0 equiv.), [Rh(cod)₂]BF₄ (cat.), Chiral Ligand (cat.) in THF/Toluene.

| Enone | Arylzinc Reagent | Chiral Ligand | Yield (%) | ee (%) |

| Cyclohex-2-en-1-one | Phenylzinc iodide | (R)-BINAP | 98 | >99 |

| Cyclopent-2-en-1-one | 4-Fluorophenylzinc chloride | (R)-BINAP | 95 | >99 |

| Chalcone | Phenylzinc iodide | (S)-BINAP | 90 | 96 |

| Benzyl 3,4-dihydro-4-oxo-1(2H)-pyridinecarboxylate | 4-Fluorophenylzinc chloride | (R)-BINAP | 94 | >99 |

Data is representative of results found in the literature for analogous systems. nih.gov

Advanced Applications of 3,4 Dichlorophenylzinc Iodide in Complex Molecule Synthesis

Strategic Incorporation of Dichlorophenyl Moieties into Polyfunctionalized Organic Scaffolds

The introduction of a 3,4-dichlorophenyl group into a polyfunctionalized organic scaffold can significantly alter the biological and material properties of the target molecule. The chlorine substituents can influence factors such as lipophilicity, metabolic stability, and electronic properties. 3,4-Dichlorophenylzinc iodide is an effective reagent for this purpose, primarily through its participation in Negishi cross-coupling reactions.

A notable example of the strategic use of this compound is found in the synthesis of heteroaryl-substituted spirocyclic sulfamides, which have been investigated for their potential as gamma-secretase inhibitors. In the synthesis of one such complex molecule, this compound was utilized to introduce the dichlorophenyl group onto a spirocyclic core. google.com This transformation highlights the reagent's compatibility with complex, multi-functionalized substrates, enabling the direct formation of a carbon-carbon bond without affecting other sensitive functional groups within the molecule.

The reaction conditions for such transformations typically involve a palladium catalyst, such as those derived from Pd(II) acetate (B1210297), and a phosphine (B1218219) ligand like triphenylphosphine, in a suitable solvent like DMF. The presence of lithium chloride is often beneficial for the reaction's efficiency. google.com

Table 1: Example of Strategic Incorporation of 3,4-Dichlorophenyl Moiety

| Reactant 1 | Reactant 2 | Product | Application of Product |

|---|

Construction of Substituted Aromatic and Heteroaromatic Architectures

The construction of substituted aromatic and heteroaromatic frameworks is a cornerstone of modern synthetic chemistry, with applications ranging from pharmaceuticals to organic electronics. Arylzinc iodides, including this compound, are valuable nucleophilic partners in palladium- or nickel-catalyzed cross-coupling reactions for the synthesis of these architectures.

The Negishi coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. riekemetals.com In this context, this compound can be coupled with a variety of aromatic and heteroaromatic halides or triflates to generate more complex biaryl and heteroaryl structures. The reactivity of the organozinc reagent can be tuned by the choice of catalyst and ligands, allowing for a high degree of functional group tolerance. riekemetals.com

For instance, the coupling of this compound with a bromo-substituted pyridine (B92270) derivative in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) would be expected to yield the corresponding 3,4-dichlorophenylpyridine. Similarly, reactions with other halogenated heterocycles such as thiophenes, furans, and indoles would provide access to a diverse range of substituted heteroaromatic compounds. The commercial availability of this compound as a solution in THF facilitates its use as a building block in these synthetic endeavors. scribd.com

Development of Multi-Component Reactions and Cascade Processes Utilizing Arylzinc Iodides

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that contains substantial portions of all the starting materials. Cascade reactions, on the other hand, involve a sequence of intramolecular reactions that are triggered by a single event, leading to a significant increase in molecular complexity in one pot. While specific examples detailing the use of this compound in MCRs and cascade reactions are not prevalent in the literature, the known reactivity of arylzinc reagents suggests their potential utility in such processes.

The benefits of cascade reactions include atom economy and reductions in time, labor, and waste generation. Conceptually, a cascade sequence could be initiated by a Negishi cross-coupling reaction involving this compound. The resulting product, now containing the 3,4-dichlorophenyl moiety, could be designed to undergo a series of subsequent intramolecular transformations, such as cyclizations or rearrangements, to rapidly assemble a complex polycyclic architecture.

Contributions to the Synthesis of Precursors and Building Blocks for Research in Chemical Biology and Materials Science

The 3,4-dichlorophenyl motif is present in numerous biologically active compounds and functional materials. Therefore, this compound serves as a key precursor for the synthesis of building blocks used in these fields.

In the realm of chemical biology, the introduction of the 3,4-dichlorophenyl group can be a critical step in the synthesis of small molecule probes, enzyme inhibitors, and potential therapeutic agents. The synthesis of heteroaryl-substituted spirocyclic sulfamides for the inhibition of gamma-secretase is a prime example of its application in generating biologically relevant molecules. google.com

In materials science, the electronic properties of the 3,4-dichlorophenyl group make it an interesting component for the synthesis of organic electronic materials. For example, arylzinc reagents are used in the synthesis of conjugated polymers for applications in organic electronics. scribd.com The incorporation of the 3,4-dichlorophenyl unit into a polymer backbone can influence its solubility, morphology, and electronic energy levels, thereby tuning its performance in devices such as organic photovoltaics and organic light-emitting diodes. The availability of this compound as a commercial reagent supports its role as a building block for the development of new materials. scribd.com

Future Research Directions and Emerging Paradigms in 3,4 Dichlorophenylzinc Iodide Chemistry

Innovation in Green and Sustainable Synthetic Methodologies for Arylzinc Iodides

The development of environmentally benign and sustainable methods for the synthesis of arylzinc iodides is a paramount goal in modern organic chemistry. Traditional methods often rely on pyrophoric and highly reactive organometallic precursors, necessitating stringent anhydrous and inert atmosphere conditions. Current research is focused on mitigating these challenges through several innovative approaches.

One promising avenue is the refinement of the direct insertion of metallic zinc into aryl iodides. This method is inherently more atom-economical than transmetalation routes. Innovations in this area include the use of catalytic amounts of other metals, such as silver, to promote the reaction under milder conditions, reducing energy consumption and the need for harsh reagents. acs.orgresearchgate.net Another significant advancement is the application of mechanochemistry, a solvent-free or low-solvent technique where mechanical force is used to initiate chemical reactions. nih.gov Mechanochemical activation of zinc has been shown to facilitate the formation of organozinc reagents without the need for bulk dry solvents, representing a substantial step towards greener synthesis. nih.gov

Future research in this area will likely focus on the development of universally applicable, safe, and scalable protocols for the synthesis of a wide array of functionalized arylzinc iodides, including 3,4-dichlorophenylzinc iodide, with a minimal environmental footprint.

Table 1: Comparison of Traditional vs. Emerging Green Synthetic Methodologies for Arylzinc Iodides

| Methodology | Traditional Approach | Emerging Green Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Activation | Stoichiometric use of highly reactive organometallics (e.g., organolithiums) | Catalytic activation (e.g., Ag), mechanochemical activation | Reduced waste, milder conditions, improved safety |

| Solvent Use | Strict requirement for anhydrous and aprotic solvents (e.g., THF, ether) | Solvent-free (mechanochemistry) or use of more benign solvent systems | Reduced environmental impact, lower cost |

| Reaction Conditions | Often requires cryogenic temperatures or elevated temperatures | Milder temperature profiles, often at room temperature | Lower energy consumption, broader applicability |

| Waste Generation | Generation of stoichiometric byproducts from transmetalation | Higher atom economy, particularly with direct zinc insertion | Reduced waste streams, alignment with green chemistry principles |

Discovery and Optimization of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The utility of this compound in carbon-carbon bond formation is largely dependent on the catalytic system employed, most notably in Negishi cross-coupling reactions. While palladium-based catalysts have been the workhorses in this field, ongoing research is dedicated to the discovery and optimization of novel catalytic systems that offer enhanced reactivity, selectivity, and broader functional group tolerance, particularly at low catalyst loadings.

Recent breakthroughs have focused on the design of sophisticated ligands that can fine-tune the electronic and steric properties of the metal center. For instance, the development of palladacycle precatalysts and catalysts based on N-heterocyclic carbene (NHC) ligands has enabled Negishi couplings to be performed under milder conditions and with significantly lower catalyst concentrations. acs.orgacs.orgrsc.org These advanced catalysts often exhibit high turnover numbers (TONs) and turnover frequencies (TOFs), making them more efficient and cost-effective.

The use of biarylphosphine ligands, such as CPhos, has been instrumental in improving the selectivity of cross-coupling reactions involving sterically demanding substrates and in suppressing undesired side reactions like β-hydride elimination. researchgate.netnih.gov This level of control is crucial when working with highly functionalized molecules.

Beyond palladium, there is a growing interest in exploring catalysts based on more earth-abundant and less expensive metals like nickel. Nickel complexes, particularly those featuring amido pincer ligands, have shown promise in the cross-coupling of arylzinc reagents with challenging substrates such as aryl chlorides. wikipedia.org

Future efforts in this domain will likely concentrate on:

The rational design of new ligand architectures to achieve even greater control over reactivity and selectivity.

The development of catalysts that are robust, air- and moisture-stable, and easily recyclable.

The exploration of non-precious metal catalysts to enhance the sustainability and economic viability of cross-coupling reactions involving this compound.

Table 2: Selected Advanced Catalytic Systems for Negishi Cross-Coupling of Arylzinc Reagents

| Catalyst System | Ligand Type | Key Features | Representative Substrates |

|---|---|---|---|

| Palladium/Palladacycle | Aminobiphenyl-based | Air- and moisture-stable, rapid generation of active Pd(0) | Heteroaryl and polyfluoroaryl halides |

| Palladium/NHC | Acenaphthoimidazolylidene | High activity at low catalyst loadings, mild reaction conditions | (Hetero)aryl halides with alkylzinc reagents |

| Palladium/Biarylphosphine (CPhos) | Biaryldialkylphosphine | Suppression of β-hydride elimination, high selectivity for branched products | Secondary alkylzinc halides with aryl bromides and chlorides |

Expansion of Stereoselective and Enantioselective Transformations

A major frontier in the application of this compound is the development of stereoselective and enantioselective transformations. The ability to control the three-dimensional arrangement of atoms in a molecule is of utmost importance in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.

Significant progress has been made in the enantioselective Negishi cross-coupling reaction through the use of chiral ligands that can induce asymmetry in the product. Chiral pybox ligands in combination with nickel catalysts have been successfully employed for the asymmetric cross-coupling of racemic secondary propargylic halides with arylzinc reagents, affording enantioenriched alkynes. organic-chemistry.orgnih.gov This demonstrates the potential for creating chiral centers adjacent to the newly formed carbon-carbon bond.

Diastereoselective reactions are also a key area of investigation. The addition of arylzinc reagents to chiral substrates, such as sugar-derived aldehydes and dihydropyrans, can proceed with a high degree of diastereoselectivity, allowing for the synthesis of complex molecules with multiple stereocenters. acs.orgnih.gov The inherent facial bias of the chiral substrate directs the incoming nucleophile to a specific face, leading to the preferential formation of one diastereomer.

Future research in this area is expected to focus on:

The design and synthesis of new and more effective chiral ligands for a broader range of stereoselective transformations.

The development of catalytic systems that can achieve high levels of enantioselectivity for a wider variety of substrates, including those with challenging steric and electronic properties.

The exploration of novel stereoselective reactions beyond cross-coupling, such as enantioselective additions to imines and other prochiral electrophiles.

Table 3: Examples of Stereoselective Reactions Involving Arylzinc Reagents

| Reaction Type | Chiral Source | Catalyst/Ligand | Product Type | Stereochemical Outcome |

|---|---|---|---|---|

| Asymmetric Negishi Coupling | Chiral ligand | NiCl₂·glyme / pybox | Enantioenriched alkynes | High enantiomeric excess (ee) |

| Diastereoselective Addition | Chiral substrate | - | Complex pyran structures | High diastereomeric ratio (dr) |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with flow chemistry and automated synthesis platforms represents a paradigm shift in how these reagents are prepared and utilized. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability.

The in-situ generation of organozinc reagents in a flow reactor is particularly advantageous as it minimizes the handling of potentially hazardous and unstable intermediates. The reagent can be generated and immediately consumed in a subsequent reaction zone, eliminating the need for isolation and storage. This approach is not only safer but can also lead to higher yields and purities as the short residence times in the reactor can suppress the formation of byproducts.

Automated synthesis platforms, which combine robotics with sophisticated software, can be used to perform high-throughput screening of reaction conditions, catalysts, and substrates. This allows for the rapid optimization of reactions involving this compound, accelerating the discovery of new transformations and the development of efficient synthetic routes. The integration of flow reactors into these automated platforms can create a powerful tool for on-demand synthesis and library generation.

Future research in this area will likely involve:

The design and fabrication of novel microreactors and flow systems specifically tailored for the synthesis and reaction of arylzinc iodides.

The development of online analytical techniques for real-time monitoring and optimization of flow reactions.

The integration of machine learning and artificial intelligence algorithms to guide automated synthesis platforms for the predictive and efficient synthesis of target molecules using this compound.

Exploration of New Chemical Space through Broadened Substrate and Reaction Scope

While the Negishi cross-coupling is the most prominent application of this compound, there is a vast and underexplored chemical space that can be accessed by expanding the range of substrates and reaction types in which this reagent can participate. Future research will undoubtedly focus on pushing the boundaries of what is currently achievable.

Broadening the substrate scope involves developing methodologies that allow for the coupling of this compound with a wider variety of electrophilic partners. This includes not only a greater diversity of aryl and vinyl halides but also less reactive electrophiles such as alkyl halides, as well as substrates containing sensitive functional groups that are incompatible with traditional coupling conditions.

Furthermore, the exploration of new reaction manifolds beyond cross-coupling is a key area for future investigation. This could include:

The development of novel addition reactions to a wider range of carbonyl compounds, imines, and other unsaturated systems.

The use of this compound in multicomponent reactions, where three or more reactants are combined in a single step to generate complex molecules.

The investigation of its utility in transition-metal-catalyzed C-H activation/functionalization reactions, a rapidly growing field in organic synthesis.

By expanding the repertoire of reactions and the diversity of accessible substrates, researchers can unlock new avenues for the synthesis of novel and complex molecules with potential applications in materials science, medicinal chemistry, and other areas of chemical research. The unique electronic and steric properties of the 3,4-dichlorophenyl moiety can be strategically incorporated into a wide array of molecular architectures, leading to the discovery of new compounds with interesting and valuable properties.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Silver |

| Lithium chloride |

| CPhos |

| Nickel |

| THF |

Q & A

Q. What are the optimal synthetic protocols for preparing 3,4-dichlorophenylzinc iodide, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via transmetallation or direct insertion of zinc metal into the corresponding aryl halide. For example, aryl iodides react with activated zinc dust in anhydrous THF under inert atmospheres (e.g., argon) at 0–25°C. Critical parameters include:

- Zinc activation : Pretreatment with 1,2-dibromoethane or TMSCl enhances reactivity .

- Solvent purity : Trace moisture or oxygen degrades organozinc intermediates; use rigorously dried solvents (e.g., THF distilled over sodium/benzophenone).

- Temperature control : Slow addition of the aryl halide to zinc minimizes exothermic side reactions.

Yield optimization (typically 70–85%) requires monitoring by iodometric titration or GC-MS to quantify unreacted starting material .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR spectroscopy : and NMR in deuterated THF or DMSO-d6 reveal aryl proton signals (δ 6.8–7.5 ppm) and absence of residual halide peaks. shifts for zinc-bound carbons appear downfield (δ 140–160 ppm) .

- X-ray diffraction (XRD) : Single-crystal analysis confirms the tetrahedral geometry around zinc and iodide coordination. Use low-temperature crystallography to mitigate air sensitivity .

- Elemental analysis : Quantify zinc and iodide content via ICP-OES and ion chromatography, respectively .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Air sensitivity : Store under inert gas (argon) in flame-sealed ampules or Schlenk flasks. Use gloveboxes for transfers .

- Waste disposal : Neutralize residual reagent with isopropanol/water mixtures before segregating halogenated waste for licensed treatment facilities .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to pyrophoric risks .

Advanced Research Questions

Q. How can computational modeling (DFT/MD) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate charge distribution on the zinc center and aryl ring to predict nucleophilic reactivity. For example, electron-withdrawing 3,4-dichloro groups enhance electrophilicity, favoring transmetallation with palladium catalysts .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on aggregation states, which influence reaction rates. Compare simulated Gibbs free energy profiles with experimental kinetic data .

Q. What strategies resolve contradictions in catalytic activity data when using this compound in Negishi couplings?

Methodological Answer:

- Side-reaction analysis : Use LC-MS to detect homocoupling byproducts (e.g., biaryl formation) caused by oxidative side reactions. Introduce stabilizing ligands (e.g., TMEDA) to suppress disproportionation .

- Catalyst screening : Test Pd(0) vs. Pd(II) precatalysts (e.g., Pd(OAc)₂ vs. Pd(dba)₂) with varying phosphine ligands (e.g., PPh₃, XPhos) to optimize turnover frequency .

- Kinetic isotope effects (KIE) : Deuterated substrates help distinguish between rate-limiting steps (e.g., transmetallation vs. reductive elimination) .

Q. How do steric and electronic effects of the 3,4-dichlorophenyl group influence regioselectivity in multi-component reactions?

Methodological Answer:

- Hammett analysis : Correlate substituent constants (σₚ for Cl = +0.23) with reaction outcomes. The 3,4-dichloro group’s meta-directing effects can be quantified using competitive coupling experiments with para-substituted analogs .

- Steric maps : Generate Tolman cone angles for zinc intermediates to assess steric hindrance. Compare with X-ray crystal structures of transition states (if available) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。